(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 867140-61-2
VCID: VC3274773
InChI: InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H,4,9H2
SMILES: C1=CN=CC2=C1C=C(N2)CN
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

CAS No.: 867140-61-2

Cat. No.: VC3274773

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine - 867140-61-2

Specification

CAS No. 867140-61-2
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine
Standard InChI InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H,4,9H2
Standard InChI Key FWCIMVWRHMVZNJ-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=C(N2)CN
Canonical SMILES C1=CN=CC2=C1C=C(N2)CN

Introduction

Chemical Identity and Nomenclature

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine belongs to the heterocyclic class of compounds characterized by a fused bicyclic structure. The compound is most commonly encountered in its hydrochloride salt form with CAS registry number 2204255-39-8 . In chemical databases, the hydrochloride salt is identified with PubChem CID 124037037, while its parent compound (the free base) is assigned CID 46856465 . The compound possesses several synonyms in chemical registries, including SCHEMBL19953221, MFCD30537040, and BS-46053 .

The systematic naming follows IUPAC conventions where "pyrrolo[2,3-c]pyridine" indicates a bicyclic ring system with a pyrrole and pyridine fused together in a specific orientation. The "2-yl" designates the connection point of the methanamine group to the bicyclic system, specifically at position 2 of the pyrrole ring. This precise nomenclature is essential for distinguishing this compound from structurally similar isomers with different biological activities.

Physical and Chemical Properties

The physical and chemical properties of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its hydrochloride salt provide crucial information for researchers working with this compound. These properties are summarized in the following table:

PropertyHydrochloride SaltParent Compound
Molecular FormulaC₈H₁₀ClN₃C₈H₉N₃
Molecular Weight183.64 g/molNot specified in available sources
SMILES NotationNCC1=CC2C=CN=CC=2N1.[H]ClNot specified in available sources
CAS Number2204255-39-8Not explicitly stated
Date Created in PubChem2017-01-26Not specified
Last Modified2025-03-08Not specified

The molecular structure consists of a pyrrolo[2,3-c]pyridine scaffold with a methanamine substituent at the 2-position . The hydrochloride salt form improves stability and solubility characteristics compared to the free base, making it the preferred form for research applications. The compound was added to chemical databases in 2017, indicating its relatively recent formal documentation despite potentially earlier synthetic development .

Structural Characteristics

The core structure of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine features a bicyclic heterocyclic system consisting of a pyrrole ring fused with a pyridine ring. Specifically, the [2,3-c] designation indicates that the pyrrole nitrogen is at position 1, and the fusion occurs between positions 2 and 3 of the pyrrole and positions 5 and 6 of the pyridine ring.

The methanamine group (-CH₂NH₂) is attached at the 2-position of the pyrrole portion of the bicyclic system. This primary amine functional group provides opportunities for hydrogen bonding and potential conjugation with other molecules, making it valuable in pharmaceutical synthesis. The nitrogen atoms in both the pyrrole and pyridine rings can serve as hydrogen bond acceptors, while the amine group can function as both a hydrogen bond donor and acceptor.

It is important to distinguish this compound from its structural isomer (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine (CAS: 438571-18-7), which has a different ring fusion pattern . Despite their similar names, these compounds have distinct three-dimensional structures that influence their chemical reactivity and potential biological activities.

Applications and Research Relevance

While detailed information on specific applications is limited in the available search results, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride appears in patent literature (US20210171531A1) related to MASP-2 (Mannose-binding lectin-associated serine protease-2) inhibitors . In this patent, the compound is utilized as a synthetic intermediate, with 233 mg (0.78 mmol) being employed in a synthesis reaction .

MASP-2 is an important enzyme in the lectin pathway of complement activation, part of the innate immune system. Inhibitors targeting this enzyme have potential therapeutic applications in conditions characterized by inappropriate complement activation, including certain inflammatory disorders, reperfusion injuries, and autoimmune conditions.

The structural features of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine make it valuable as a building block in medicinal chemistry. The presence of the primary amine group provides a reactive site for forming amide bonds, while the heterocyclic system can contribute to target binding through π-stacking interactions and hydrogen bonding. These characteristics explain its inclusion in pharmaceutical patents and suggest potential utility in developing bioactive compounds.

Package SizePrice (USD)
100 mg153
250 mg260
1 g700

The commercial availability in these graduated quantities reflects typical research needs, allowing laboratories to purchase appropriate amounts for preliminary studies, optimization processes, or scaled-up applications. The pricing structure indicates that the compound requires specialized synthesis techniques, as evidenced by the non-linear price scaling between package sizes.

The compound is also mentioned in chemical buyer's guides, suggesting multiple suppliers may offer this material for research purposes . The commercial presence of this compound facilitates its accessibility for researchers interested in exploring its potential applications in medicinal chemistry and pharmaceutical development.

Related Compounds and Structural Analogs

Several structurally related compounds share similarities with (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, offering comparative insights into structure-activity relationships:

  • The structural isomer (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine (CAS: 438571-18-7) features a different ring fusion pattern but maintains the same methanamine substituent . This compound has a molecular weight of 147.18 g/mol for the free base form and presents a different hazard profile, including H314 (Causes severe skin burns and eye damage) .

  • The parent compound of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is documented in PubChem with CID 46856465, representing the free base form without the hydrochloride counterion .

  • Related research has investigated 1H-pyrrolo[3,2-c]pyridine scaffolds for developing MPS1 (monopolar spindle 1) kinase inhibitors with potential anticancer applications . Though these compounds feature a different fusion pattern, they demonstrate how slight structural modifications to the core heterocyclic system can lead to diverse biological activities.

Understanding these structural relationships provides valuable context for researchers exploring the chemical space around (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and may inform rational design strategies for developing compounds with enhanced properties or novel activities.

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